2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

JNK inhibitor Kinase selectivity Anti-inflammatory

Researchers developing JNK or EGFR inhibitors require a reliable, high-purity source of the 2-(piperidin-4-yloxy)pyrimidine scaffold. This dihydrochloride salt (CAS 950649-19-1) provides the exact 2-yloxy pharmacophore with enhanced aqueous solubility, solving reproducibility issues common with free-base or mono-HCl variants. - Enables synthesis of AS601245 analogs (JNK1/2/3 selective, 10- to 100-fold selectivity over 25 kinases). - Critical for covalent EGFR T790M/L858R inhibitors (lead IC50 4.902 nM). - Supplied as a solid; minimum 95% purity ensures consistent SAR and coupling reaction yields.

Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14 g/mol
CAS No. 950649-19-1
Cat. No. B1369211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
CAS950649-19-1
Molecular FormulaC9H15Cl2N3O
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC=CC=N2.Cl.Cl
InChIInChI=1S/C9H13N3O.2ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;;/h1,4-5,8,10H,2-3,6-7H2;2*1H
InChIKeyPSCAJDYZCMOCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride (CAS 950649-19-1) | Supplier Specifications & Technical Baseline


2-(Piperidin-4-yloxy)pyrimidine dihydrochloride (CAS 950649-19-1) is a dihydrochloride salt form of a pyrimidine-piperidine ether hybrid scaffold, with molecular formula C₉H₁₃N₃O·2HCl and molecular weight 252.14 g/mol . Commercial availability of this compound from research chemical suppliers typically specifies a minimum purity of 95% , with the product supplied as a solid at ambient temperature . This compound serves as a versatile synthetic intermediate and building block, with its dihydrochloride salt form conferring enhanced aqueous solubility compared to its free base counterpart, a critical property for downstream synthetic and biological applications.

2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride (CAS 950649-19-1): Why Direct In-Class Substitution Without Verification Is Not Advised


The 2-(piperidin-4-yloxy)pyrimidine scaffold is not a monolithic entity; its specific salt form, substitution pattern, and structural nuances dictate its utility and performance in distinct applications. The dihydrochloride salt form of this compound (CAS 950649-19-1) offers markedly different solubility and handling properties compared to its free base (CAS 499240-48-1) or the mono-hydrochloride salt (CAS 412293-92-6), directly impacting its suitability for aqueous reaction conditions or biological assays . Furthermore, the '2-yloxy' substitution pattern is a specific pharmacophoric element. Evidence shows that this exact 2-substituted pyrimidine core is the critical warhead for JNK inhibition in the reference compound AS601245, and its use as an intermediate in novel EGFR inhibitors demonstrates a defined structure-activity relationship (SAR) not shared by 4-substituted or other isomeric analogs . Substituting with a structurally similar but uncharacterized piperidine-pyrimidine hybrid without direct experimental validation risks irreproducible results, failed syntheses, or misinterpreted biological data.

Quantitative Evidence for 2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride (CAS 950649-19-1) Selection Criteria


Head-to-Head JNK Isoform Selectivity Profile of the 2-(Piperidin-4-yloxy)pyrimidine Core (AS601245)

The compound's core 2-(piperidin-4-yloxy)pyrimidine structure is the active pharmacophore of AS601245, a well-characterized JNK inhibitor. In a direct head-to-head kinase panel, AS601245 demonstrated a defined, differential potency profile across the three JNK isoforms. This quantitative selectivity data provides a basis for selecting this specific scaffold over other less-characterized JNK-inhibiting chemotypes when isoform-specific inhibition is a desired research outcome .

JNK inhibitor Kinase selectivity Anti-inflammatory AS601245

Role as Key Intermediate for Potent and Selective EGFR Inhibitors vs. Clinical Comparators

This compound acts as a direct synthetic precursor for 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, a class of novel covalent EGFR T790M/L858R inhibitors. The lead compound from this series, 9i, derived from this scaffold, exhibits potent biochemical and cellular activity. Crucially, it demonstrates high selectivity for the mutant EGFR kinase over the wild-type, a key differentiator from second-generation clinical EGFR inhibitors like Afatinib, which suffer from poor selectivity and associated toxicity [1].

EGFR inhibitor T790M/L858R Non-small cell lung cancer Kinase inhibitor Scaffold hopping

Validated Use as an Intermediate in a Novel dCK Inhibitor Class

The dihydrochloride salt of this compound has been specifically identified as a key intermediate in the development of a new class of potent deoxycytidine kinase (dCK) inhibitors . While specific biological data for the final inhibitor is not provided, this validated application points to the compound's unique utility in constructing molecules targeting this specific enzyme, which is involved in the activation of nucleoside analog chemotherapeutics. This is a defined, application-specific use case not claimed for its positional isomers.

Deoxycytidine kinase dCK inhibitor Chemotherapy Nucleoside analog Intermediate

2-(Piperidin-4-yloxy)pyrimidine Dihydrochloride (CAS 950649-19-1): Evidence-Backed Research & Industrial Application Scenarios


Synthesis of Isoform-Selective JNK Inhibitors for Inflammatory Disease Modeling

Researchers developing JNK inhibitors for conditions such as arthritis or neurodegeneration should prioritize this compound. The core scaffold, as exemplified by AS601245, provides a well-defined selectivity profile against JNK1/2/3 with 10- to 100-fold selectivity over a panel of 25 other kinases . This quantitative data supports its use as a starting point for SAR studies aimed at dissecting the roles of individual JNK isoforms in disease models without confounding broad-spectrum kinase inhibition.

Medicinal Chemistry for Third-Generation EGFR Inhibitors Targeting T790M/L858R Mutant NSCLC

This compound is a critical building block for generating 2-arylamino-4-(piperidin-4-yloxy)pyrimidines, a series of covalent EGFR T790M/L858R inhibitors. The lead compound from this series demonstrates nanomolar potency against the mutant kinase (IC₅₀ 4.902 nM) and high selectivity over wild-type EGFR, addressing a major toxicity driver associated with earlier-generation drugs like Afatinib . Laboratories focused on overcoming acquired resistance in NSCLC should procure this compound to access this validated and differentiated chemical space.

Development of dCK Modulators for Chemotherapy Enhancement

For research programs investigating the role of deoxycytidine kinase (dCK) in cancer cell metabolism and resistance to nucleoside analogs, this compound is a documented key intermediate in the synthesis of a novel class of potent dCK inhibitors . It offers a direct synthetic entry point for generating tool compounds to probe dCK function or potential leads for combination therapies intended to enhance the efficacy of existing chemotherapeutics.

Aqueous Synthetic Transformations Requiring a Pre-Solubilized Building Block

In synthetic workflows involving aqueous media, polar aprotic solvents, or conditions requiring a soluble piperidine-containing nucleophile, the dihydrochloride salt form (CAS 950649-19-1) is the preferred reagent. Its enhanced aqueous solubility compared to the free base form (CAS 499240-48-1) simplifies reaction setup, improves reproducibility, and can lead to higher yields in coupling reactions, making it the more efficient choice for chemists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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